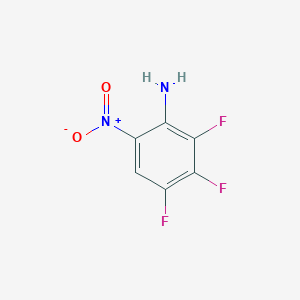

2,3,4-Trifluoro-6-nitroaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4-trifluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILENVKAVEFKZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379682 | |

| Record name | 2,3,4-Trifluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148416-38-0 | |

| Record name | 2,3,4-Trifluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluoro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Trifluoro-6-nitroaniline (CAS: 148416-38-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trifluoro-6-nitroaniline is a fluorinated aromatic amine that serves as a versatile intermediate in synthetic chemistry. Its unique substitution pattern, featuring three fluorine atoms and a nitro group on an aniline core, imparts specific electronic properties and reactivity, making it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, safety information, and its application in chemical synthesis. Due to the limited publicly available data on its biological activity, this document also discusses the general biological implications of nitroaromatic compounds to provide a contextual framework for potential research and development.

Chemical and Physical Properties

This compound is a light yellow to orange crystalline powder. The trifluorinated aromatic ring and the presence of both an amino and a nitro group contribute to its distinct chemical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 148416-38-0 | [1][2] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [1][2] |

| Molecular Weight | 192.10 g/mol | [2] |

| Appearance | Light yellow to yellow to orange powder to crystal | [1] |

| Melting Point | 58 - 62 °C | [1][2] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

| InChI Key | ILENVKAVEFKZSD-UHFFFAOYSA-N | [2] |

| SMILES | Nc1c(F)c(F)c(F)cc1--INVALID-LINK--=O | [2] |

Spectroscopic Data

Table 2: Summary of Available Spectroscopic Data

| Technique | Availability | Reference |

| ¹⁵N NMR | Data available, spectrum not publicly accessible | Magn. Res. Chem., 47, 764 (2009)[3] |

| FTIR | Data available, spectrum not publicly accessible | [3] |

| Mass Spectrometry (GC-MS) | Data available, spectrum not publicly accessible | [3] |

Applications in Synthesis

This compound is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactivity of the amino and nitro groups, as well as the influence of the fluorine atoms on the aromatic ring.

One documented application is its use as a precursor in the synthesis of 3,4,5-Trifluoronitrobenzene.

Experimental Protocol: Synthesis of 3,4,5-Trifluoronitrobenzene from this compound

This protocol is adapted from a patented procedure.

Reaction Scheme:

Materials:

-

This compound

-

tert-Butyl nitrite

-

N,N-Dimethylformamide (DMF)

-

20% Aqueous hydrochloric acid solution

Procedure:

-

A solution of tert-butyl nitrite in DMF is slowly added to a stirred solution of DMF containing this compound.

-

The reaction is carried out at a temperature of 45-75 °C for 3 hours under an argon atmosphere.

-

After maintaining the temperature and stirring for an additional hour, the reaction mixture is treated with a 20% aqueous hydrochloric acid solution.

-

The resulting solution is cooled, and steam distillation is performed to yield 3,4,5-Trifluoronitrobenzene as a yellow liquid.

Caption: Experimental workflow for the synthesis of 3,4,5-Trifluoronitrobenzene.

Potential Biological Activity and Signaling Pathways: A General Perspective

Specific biological data for this compound is not available in the public literature. However, the presence of the nitroaromatic moiety suggests potential for biological activity, as many compounds in this class are known to have diverse pharmacological effects.

Nitroaromatic compounds can undergo enzymatic reduction in biological systems to form reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can interact with cellular macromolecules, including DNA and proteins, leading to a range of biological effects. This mechanism is the basis for the activity of several antimicrobial and anticancer drugs.

Caption: Generalized signaling pathway for the bioactivation of nitroaromatic compounds.

It is crucial to note that the specific biological effects and toxicity of this compound would need to be determined through dedicated experimental studies. The trifluoro-substitution pattern will significantly influence its metabolic fate and interaction with biological targets compared to non-fluorinated nitroanilines.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Personal Protective Equipment (PPE):

-

Dust mask type N95 (US)

-

Eyeshields

-

Gloves

Conclusion

This compound is a valuable synthetic intermediate with potential for use in the development of new pharmaceuticals, agrochemicals, and materials. While detailed biological data is currently lacking, its chemical structure suggests that it warrants further investigation. This guide summarizes the available technical information to aid researchers in their evaluation and use of this compound. As with any chemical, all handling and experimental work should be conducted with appropriate safety measures in place.

References

"2,3,4-Trifluoro-6-nitroaniline" molecular structure and weight

An In-depth Technical Guide to 2,3,4-Trifluoro-6-nitroaniline

This technical guide provides a comprehensive overview of the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development. The document details its molecular structure, physicochemical properties, applications, and a logical workflow of its utilization in various research and industrial sectors.

Molecular Structure and Properties

This compound is an aniline derivative characterized by the presence of three fluorine atoms and a nitro group attached to the benzene ring.[1] This substitution pattern imparts unique electronic properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis.[2][3] The carbon-fluorine bond, being the strongest single bond in organic chemistry, provides exceptional stability, while the nitro and amino groups offer versatile reaction sites.[4]

The molecular structure is defined by the systematic placement of functional groups on the aniline core. The amino (-NH₂) group is at position 1, the nitro (-NO₂) group is at position 6, and the fluorine (-F) atoms are at positions 2, 3, and 4.

Physicochemical and Identification Data

The key properties and identifiers for this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃F₃N₂O₂ | [2][5] |

| Molecular Weight | 192.10 g/mol | [1][6] |

| CAS Number | 148416-38-0 | [1][2] |

| Appearance | Light yellow to yellow to orange powder/crystal | [2][7] |

| Melting Point | 58 - 62 °C | [2][3] |

| Purity | ≥98% (GC) | [2][3] |

| MDL Number | MFCD00174089 | [1][2] |

| PubChem CID | 2775763 | [2][8] |

| SMILES String | Nc1c(F)c(F)c(F)cc1--INVALID-LINK--=O | [1] |

| InChI Key | ILENVKAVEFKZSD-UHFFFAOYSA-N | [1] |

Applications and Research Significance

This compound is a key building block in the synthesis of complex organic molecules. Its unique combination of functional groups makes it a preferred intermediate in several high-value chemical industries.

-

Pharmaceutical Development : The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[2][3] The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates.[4]

-

Agrochemicals : It is utilized in the formulation of modern agrochemicals, including herbicides and fungicides, contributing to more effective crop protection solutions.[2][3]

-

Advanced Materials : The stability and unique electronic properties conferred by the trifluoro-nitro substitution pattern make it suitable for creating high-performance polymers and specialty chemicals.[2][4]

-

Organic Synthesis : As a versatile chemical intermediate, it allows for diverse chemical transformations, enabling chemists to explore novel synthetic pathways for new materials and compounds.[2]

The logical workflow for the application of this compound is illustrated in the diagram below.

Caption: Logical workflow of this compound applications.

Experimental Protocols

While specific, detailed experimental protocols for proprietary industrial processes are not publicly available, a general synthetic approach can be inferred from related chemical literature. The synthesis of substituted nitroanilines often involves two key steps: fluorination of an aromatic precursor followed by selective nitration and/or amination.

A representative, though not identical, procedure for the synthesis of a related compound, 2,3-dichloro-6-nitroaniline, from 2,3,4-trichloronitrobenzene is described in patent CN111646907A.[9] This process involves reacting the starting material with ammonia water in a high-pressure kettle, using a sulfur-containing compound as a catalyst.[9]

Illustrative Laboratory Synthesis (Hypothetical)

-

Reaction Setup : A high-pressure autoclave is charged with the fluorinated precursor, a solvent (e.g., water), a catalyst, and an aminating agent (e.g., aqueous ammonia).

-

Reaction Conditions : The vessel is sealed and heated to a specific temperature (e.g., 60-100 °C) under pressure (e.g., 0.2-0.5 MPa) for several hours.[9] The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification : Upon completion, the reactor is cooled to room temperature. The solid product is collected by filtration, washed with water to remove inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product with high purity.

The experimental workflow for a typical synthesis and analysis process is outlined in the diagram below.

Caption: General workflow for chemical synthesis and product analysis.

Safety and Handling

This compound is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1][8] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[1] It should be stored in a cool, dry place, with recommended storage temperatures between 2 - 8 °C.[2][3]

References

- 1. 2,3,4-三氟-6-硝基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 148416-38-0 | Benchchem [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 148416-38-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. cenmed.com [cenmed.com]

- 9. CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline - Google Patents [patents.google.com]

Spectroscopic Profile of 2,3,4-Trifluoro-6-nitroaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 2,3,4-trifluoro-6-nitroaniline (CAS No. 148416-38-0). Aimed at researchers, scientists, and professionals in drug development, this document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. This information is crucial for the structural elucidation, identification, and quality control of this important synthetic building block.

Chemical and Physical Properties

This compound is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 148416-38-0 | [2] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [2] |

| Molecular Weight | 192.10 g/mol | [2] |

| Melting Point | 59-61 °C | [2] |

| Appearance | Light yellow to orange powder/crystal | [1][3] |

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The primary source for the NMR data is the publication "Multinuclear magnetic resonance studies of fluoronitroanilines" by Gierczyk, B., et al. in Magnetic Resonance in Chemistry (2009, 47(9), 764-70).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Multiplicity | Assignment |

| ¹H | 7.61 | - | s (br) | NH₂ |

| 7.02 | t, J(H,F) = 9.3 | t | H-5 | |

| ¹³C | 148.1 | d, J(C,F) = 245.2 | d | C-3 |

| 142.9 | d, J(C,F) = 241.3 | d | C-4 | |

| 137.9 | d, J(C,F) = 248.1 | d | C-2 | |

| 129.1 | - | s | C-6 | |

| 126.8 | d, J(C,F) = 11.2 | d | C-1 | |

| 110.1 | t, J(C,F) = 19.1 | t | C-5 | |

| ¹⁵N | -11.2 | - | - | NO₂ |

| -315.4 | - | - | NH₂ | |

| ¹⁹F | -138.9 | - | - | F-3 |

| -149.1 | - | - | F-4 | |

| -160.2 | - | - | F-2 |

Note: The assignments are based on the data presented in the referenced literature. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'br' denotes a broad signal.

Infrared (IR) Spectroscopy

While specific IR data for this compound was not found in the primary literature search, characteristic absorption bands can be predicted based on its functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H (Amine) | Stretching |

| 1640-1600 | N-H (Amine) | Bending |

| 1550-1490 | N-O (Nitro) | Asymmetric Stretching |

| 1360-1290 | N-O (Nitro) | Symmetric Stretching |

| 1300-1000 | C-F (Aryl Fluoride) | Stretching |

| 1600-1450 | C=C (Aromatic Ring) | Stretching |

Mass Spectrometry (MS)

A SpectraBase entry indicates the availability of a GC-MS spectrum for this compound, though the full spectrum requires registration to view. The expected molecular ion peak [M]⁺ would be at m/z 192, corresponding to the molecular weight of the compound.

Experimental Protocols

The following experimental methodologies are based on the procedures described by Gierczyk et al. (2009).

NMR Spectroscopy

-

Instrumentation: NMR spectra were recorded on a Varian Gemini 300 or a Bruker Avance 500 spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.

-

Referencing:

-

¹H and ¹³C chemical shifts were referenced to the residual solvent signal.

-

¹⁵N chemical shifts were referenced to neat nitromethane as an external standard.

-

¹⁹F chemical shifts were referenced to CCl₃F as an external standard.

-

-

Data Acquisition: Standard pulse sequences were used to acquire 1D spectra for ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei.

Logical Relationships in Spectroscopic Analysis

The workflow for the spectroscopic analysis of this compound involves the integration of data from multiple techniques to confirm the chemical structure.

Caption: Workflow of Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For further in-depth analysis, researchers are encouraged to consult the primary literature cited.

References

An In-depth Technical Guide to the Synthesis of 2,3,4-Trifluoro-6-nitroaniline from a Tetrafluoronitrobenzene Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2,3,4-Trifluoro-6-nitroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The presence of both trifluoro and nitro functional groups imparts unique electronic properties, making it a valuable building block in medicinal chemistry and materials science.[1] This document outlines the probable synthetic pathway, a comprehensive experimental protocol, and relevant quantitative data.

Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis of this compound from a suitable polyfluorinated nitroaromatic precursor is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction.[2] In this pathway, an amino group displaces a fluorine atom on the aromatic ring. The reaction is facilitated by the presence of a strong electron-withdrawing group, such as a nitro group, which activates the ring towards nucleophilic attack.[2][3]

The most logical precursor for the synthesis of this compound (where the amino group is at position 1) is 1,2,3,4-tetrafluoro-6-nitrobenzene . In this molecule, the nitro group at the C-6 position strongly activates the ortho (C-1) and para (C-3) positions for nucleophilic attack. The reaction with an ammonia source, such as aqueous or liquid ammonia, would lead to the substitution of the fluorine atom at the C-1 position to yield the desired product.

Detailed Experimental Protocol

The following protocol is a representative procedure for the amination of a polyfluoronitrobenzene, adapted from analogous syntheses of fluoroanilines.[4]

Reaction: 1,2,3,4-Tetrafluoro-6-nitrobenzene reacts with ammonia to yield this compound.

Materials and Equipment:

-

1,2,3,4-Tetrafluoro-6-nitrobenzene

-

Aqueous ammonia (28-30%) or liquid ammonia

-

Solvent (e.g., ethanol, DMSO, or DMF)

-

High-pressure autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Charging the Reactor: In a high-pressure autoclave, charge 1,2,3,4-tetrafluoro-6-nitrobenzene and the chosen solvent (e.g., ethanol).

-

Addition of Ammonia: Cool the autoclave and add an excess of aqueous ammonia (or condensed liquid ammonia).

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature in the range of 80-150°C. The reaction is typically run for several hours (e.g., 4-12 hours) under autogenous pressure. Monitor the reaction progress by techniques such as TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Isolation of Crude Product: Transfer the reaction mixture to a separatory funnel. If a solvent like ethanol was used, it may be necessary to add water and a water-immiscible organic solvent (e.g., ethyl acetate) to perform an extraction. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[5]

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood.

-

The use of a high-pressure autoclave requires appropriate training and safety measures.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data

The following table summarizes the key physicochemical properties of the target compound, this compound.

| Property | Value | Reference(s) |

| CAS Number | 148416-38-0 | [5] |

| Molecular Formula | C₆H₃F₃N₂O₂ | [5] |

| Molecular Weight | 192.10 g/mol | |

| Appearance | Light yellow to orange powder or crystals | [5] |

| Melting Point | 59-61 °C | |

| Purity | ≥ 98% (GC) | [5] |

| InChI Key | ILENVKAVEFKZSD-UHFFFAOYSA-N | |

| SMILES String | Nc1c(F)c(F)c(F)cc1--INVALID-LINK--=O |

Visualization of the Synthesis Pathway

The following diagrams illustrate the chemical structures and the proposed reaction pathway for the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Guide: Solubility of 2,3,4-Trifluoro-6-nitroaniline in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the experimental determination of the solubility of 2,3,4-Trifluoro-6-nitroaniline. Due to the lack of publicly available quantitative solubility data for this specific compound, this document focuses on a detailed experimental protocol to enable researchers to generate reliable and reproducible solubility data in their laboratories.

Introduction to this compound

This compound is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring both electron-withdrawing fluorine atoms and a nitro group, alongside an amino group, suggests it possesses unique electronic properties and reactivity. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, formulation development, and process optimization.

Compound Properties:

-

Molecular Formula: C₆H₃F₃N₂O₂

-

Molecular Weight: 192.10 g/mol

-

Appearance: Light yellow to orange crystalline powder

-

Melting Point: 58-62 °C

Importance of Solubility Data

Solubility is a fundamental physicochemical property that dictates the suitability of a solvent for a particular process. For this compound, solubility data is essential for:

-

Reaction Medium Selection: Choosing an appropriate solvent that can dissolve reactants to a desired concentration.

-

Crystallization and Purification: Identifying suitable solvent systems for obtaining the compound in high purity.

-

Formulation Development: Developing stable and effective formulations for pharmaceutical or agrochemical applications.

-

Predictive Modeling: Building models to predict the compound's behavior in different chemical and biological systems.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a solid compound is the shake-flask method.[1] This method ensures that the solvent is saturated with the solute and that the system has reached equilibrium.

3.1. Principle

An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Analytical balance

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gravimetric analysis setup, UV-Vis spectrophotometer, or HPLC system)

3.3. Experimental Procedure

-

Preparation: Add an excess of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Determine the concentration of this compound in the diluted sample using one of the analytical methods described below.

3.4. Analytical Quantification Methods

-

Gravimetric Analysis: A known volume of the filtered saturated solution is carefully evaporated to dryness in a pre-weighed container. The container is then reweighed, and the mass of the residue (the dissolved solute) is determined. This method is straightforward but requires a non-volatile solute and may be less accurate for low solubilities.[2][3][4][5]

-

UV-Vis Spectroscopy: If this compound has a significant UV absorbance in the chosen solvent, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentrations. The absorbance of the diluted sample is then measured, and its concentration is determined from the calibration curve.[6][7][8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining concentration. A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration. The diluted sample is then injected, and its concentration is calculated from the calibration curve. This is often the preferred method for its accuracy and specificity.[10][11][12]

3.5. Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table to allow for easy comparison between different solvents and temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Example: Ethanol | 25 | Data to be determined | Data to be determined |

| Example: Acetone | 25 | Data to be determined | Data to be determined |

| Example: Toluene | 25 | Data to be determined | Data to be determined |

| Example: Hexane | 25 | Data to be determined | Data to be determined |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

The Genesis and Synthetic Evolution of Fluorinated Nitroanilines: A Technical Guide for Chemical Researchers

Introduction

Fluorinated nitroanilines are a cornerstone class of intermediates in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and nitro groups onto the aniline scaffold imparts unique physicochemical properties, profoundly influencing molecular interactions, metabolic stability, and reactivity. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic methodologies for key fluorinated nitroaniline isomers. It further delves into their critical role as building blocks in the development of targeted therapeutics, offering detailed experimental protocols and visual representations of relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and chemical synthesis.

Historical Perspective: The Dawn of Organofluorine Chemistry

The journey to the synthesis of fluorinated nitroanilines is intrinsically linked to the broader history of organofluorine chemistry. Early pioneers in the 19th century laid the groundwork for the introduction of fluorine into organic molecules. Alexander Borodin, in 1862, is credited with one of the first syntheses of an organofluorine compound through nucleophilic substitution.[1][2] Later, in 1892, Frédéric Swarts developed the eponymous "Swarts reaction," which utilized metal fluorides to exchange other halogens for fluorine, a significant step forward in fluorination technology.

While a definitive first synthesis of a fluorinated nitroaniline is not clearly documented in early literature, the development of reliable aromatic fluorination methods was the critical enabler. The Schiemann reaction, discovered by Günther Schiemann and Günther Balz in 1927, provided a practical route to fluoroaromatic compounds via the thermal decomposition of diazonium fluoroborates.[1] This, coupled with advancements in nitration and reduction reactions of aromatic compounds, paved the way for the preparation of a wide array of fluorinated nitroaniline isomers.

Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated nitroanilines primarily relies on two strategic approaches: the nitration of a pre-existing fluoroaniline or the selective reduction of a dinitro-fluorinated precursor. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 4-Fluoro-3-nitroaniline

A common route to 4-fluoro-3-nitroaniline involves the direct nitration of p-fluoroaniline. To avoid the formation of unwanted byproducts, this reaction is typically carried out under anhydrous conditions.[3]

Experimental Protocol: Nitration of p-Fluoroaniline [3]

-

Reaction Setup: Dissolve 139 g of p-fluoroaniline in 834 g of 100% sulfuric acid in a suitable reaction vessel equipped with cooling and stirring.

-

Nitration: Slowly add a mixture of 81.3 g of 100% nitric acid in 489 g of 100% sulfuric acid to the solution while maintaining the temperature between 8-10°C.

-

Reaction Quench: After the addition is complete, continue stirring for one hour. Pour the reaction mixture onto 800 g of ice.

-

Neutralization and Isolation: Make the resulting solution alkaline with approximately 2300 ml of concentrated aqueous ammonia, while cooling to about 5°C.

-

Purification: Filter the crude orange product, suck it dry, and stir with 600 ml of water and 120 ml of concentrated hydrochloric acid at room temperature. Filter the purified product, wash with water, and dry.

Synthesis of 2-Fluoro-5-nitroaniline

The synthesis of 2-fluoro-5-nitroaniline is often achieved through the selective reduction of 2,4-dinitrofluorobenzene. This method leverages the differential reactivity of the two nitro groups.[4]

Experimental Protocol: Selective Reduction of 2,4-Dinitrofluorobenzene [4]

-

Reaction Setup: To a suspension of 108 g of electrolytic iron powder in 1000 g of acetic acid, add a solution of 130 g of 2,4-dinitrofluorobenzene in 200 g of acetic acid dropwise.

-

Reaction Conditions: Maintain the temperature between 60 to 110°C during the addition. After the addition is complete, stir the mixture at 110 to 138°C for 1.5 hours.

-

Work-up and Isolation: Extract the reaction mixture with ethyl acetate. Concentrate the combined organic extracts to yield 2-fluoro-5-nitroaniline.

Synthesis of 4-Fluoro-2-nitroaniline

A modern and efficient method for the synthesis of 4-fluoro-2-nitroaniline utilizes a microchannel reactor, which offers enhanced control over reaction parameters and improved safety.[1]

Experimental Protocol: Microchannel Reactor Synthesis [1]

-

Feed Preparation: Prepare a 20-40% solution of p-fluoroacetanilide in an acetic acid-acetic anhydride mixture. Use a 68% nitric acid solution as the nitrating agent. The molar ratio of p-fluoroacetanilide to nitric acid should be between 1:1.0 and 1:1.5.

-

Reaction: Pump the two solutions into a Corning high-flux continuous flow microchannel reactor at flow rates of 40.0-100.0 mL/min for the acetanilide solution and 4.0-30.0 mL/min for the nitric acid solution. The reaction is carried out at 30-70°C with a residence time of 50-200 seconds.

-

Hydrolysis and Isolation: The output from the reactor undergoes hydrolysis at 90-100°C for 2-4 hours. The mixture is then stirred in an ice water bath at 0-5°C for 30 minutes.

-

Purification: The precipitated solid is filtered, washed until neutral, and then washed with petroleum ether and dried to yield 4-fluoro-2-nitroaniline.

Synthesis of Other Isomers

-

3-Fluoro-4-nitroaniline: This isomer can be synthesized from N-(3-fluoro-4-nitrophenyl)-2,2-dimethyl-propionamide by refluxing with hydrochloric acid in dichloromethane, followed by workup and purification.

-

2-Fluoro-4-nitroaniline: Preparation involves the ammonolysis of 3,4-difluoronitrobenzene. The reaction is carried out by heating 3,4-difluoronitrobenzene with an ammonia solution, cuprous oxide, and denatured alcohol under pressure.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of various fluorinated nitroaniline isomers, providing a comparative overview of different methodologies.

Table 1: Synthesis of 4-Fluoro-3-nitroaniline via Nitration of p-Fluoroaniline

| Parameter | Value | Reference |

| Starting Material | p-Fluoroaniline | [3] |

| Nitrating Agent | HNO₃/H₂SO₄ | [3] |

| Temperature | 3-10 °C | [3] |

| Reaction Time | ~1 hour | [3] |

| Yield | 62-89% | [3] |

Table 2: Synthesis of 2-Fluoro-5-nitroaniline via Selective Reduction

| Parameter | Value | Reference |

| Starting Material | 2,4-Dinitrofluorobenzene | [4] |

| Reducing Agent | Iron powder in Acetic Acid | [4] |

| Temperature | 110-138 °C | [4] |

| Reaction Time | 1.5 hours | [4] |

| Yield | 79% | [4] |

Table 3: Synthesis of 4-Fluoro-2-nitroaniline via Microchannel Reactor

| Parameter | Value | Reference |

| Starting Material | p-Fluoroacetanilide | [1] |

| Nitrating Agent | 68% Nitric Acid | [1] |

| Temperature | 30-70 °C | [1] |

| Reaction Time | 50-200 seconds | [1] |

| Yield | 83-94% | [1] |

Role in Drug Development and Biological Context

Fluorinated nitroanilines are pivotal intermediates in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro and amino groups provide handles for further chemical transformations.

A prominent application is in the development of tyrosine kinase inhibitors (TKIs) for cancer therapy. For instance, 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib and Osimertinib (Tagrisso®).[6][7] These drugs target mutant forms of the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation.[8][9][10]

EGFR Signaling Pathway and Inhibition by Osimertinib

Osimertinib is a third-generation EGFR-TKI that is particularly effective against tumors harboring the T790M resistance mutation.[10] It works by irreversibly binding to the mutant EGFR, thereby blocking downstream signaling pathways that drive tumor growth, such as the PI3K-Akt and MAPK pathways.[8][9]

Caption: EGFR signaling pathway and its inhibition by Osimertinib.

VEGFR-2 Signaling Pathway

Fluorinated anilines are also utilized in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth.

Caption: VEGFR-2 signaling pathway and its inhibition by a TKI.

Conclusion

The discovery and development of synthetic routes to fluorinated nitroanilines have been instrumental in advancing various fields, most notably pharmaceutical sciences. The unique properties conferred by the fluorine and nitro substituents make these compounds highly versatile and valuable building blocks. The methodologies outlined in this guide, from traditional batch processes to modern continuous flow techniques, highlight the ongoing innovation in the synthesis of these crucial intermediates. As our understanding of disease pathways deepens, the demand for novel, highly functionalized molecules will continue to grow, ensuring that fluorinated nitroanilines remain a central focus of chemical research and development for the foreseeable future.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osimertinib - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 10. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fluorine Substitution on Aniline Reactivity: A Technical Guide for Drug Development

Executive Summary: The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. When applied to the aniline moiety, a prevalent structure in pharmaceuticals, fluorine substitution profoundly alters the molecule's physicochemical properties and chemical reactivity. This guide provides an in-depth analysis of these effects, detailing the underlying electronic principles, the resulting changes in basicity and reactivity in key organic reactions, and the significant implications for drug design, particularly concerning metabolic stability and pharmacokinetics. Through structured data, detailed experimental protocols, and explanatory diagrams, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage fluorine substitution to optimize drug candidates.

Core Principles: The Duality of Fluorine's Electronic Effects

The influence of a fluorine substituent on the aniline ring is a classic example of the interplay between two fundamental electronic effects: the inductive effect and the mesomeric (or resonance) effect.

-

Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[1][2] It pulls electron density away from the aromatic ring through the sigma (σ) bond. This effect deactivates the ring towards electrophilic attack and, crucially, decreases the electron density on the amino group's nitrogen atom.[3][4]

-

Mesomeric Effect (+M): Conversely, the lone pairs on the fluorine atom can be donated into the aromatic pi (π) system, an electron-donating mesomeric effect.[1] This effect increases the electron density at the ortho and para positions of the ring. However, due to the poor orbital overlap between the 2p orbital of carbon and the highly contracted 2p orbital of fluorine, this +M effect is significantly weaker than its powerful -I effect.[1]

The net result is that fluorine is an overall deactivating group in electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions.[1] For the aniline nitrogen, the dominant inductive effect reduces its basicity and nucleophilicity compared to the unsubstituted aniline.[3]

Impact on Physicochemical Properties

The electronic perturbations caused by fluorine directly translate into measurable changes in key physicochemical properties that are critical for drug design.

Basicity (pKa)

A primary consequence of fluorine's strong inductive electron withdrawal is a decrease in the basicity of the aniline's amino group.[3] The reduced electron density on the nitrogen makes its lone pair less available for protonation. This is quantitatively reflected in the lower acid dissociation constant (pKa) of the corresponding anilinium ion. This modulation of pKa can profoundly influence a drug's solubility, receptor binding affinity, and pharmacokinetic properties.[5][6] While the inductive effect generally lowers basicity, the position of the fluorine atom has a nuanced impact, as shown in the table below.

Table 1: pKa Values of Aniline and Monofluoroanilines

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Aniline | 4.63 | [7] |

| 2-Fluoroaniline | 3.20 | [7] |

| 3-Fluoroaniline | 3.51 | [7] |

| 4-Fluoroaniline | 4.65 | [7] |

Note: pKa values can vary slightly depending on experimental conditions. The pKa of 4-fluoroaniline is notably close to that of aniline, a phenomenon attributed to the direct opposition of the +M and -I effects at the para position.

Hammett Substituent Constants

The Hammett equation provides a framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. For fluorine, the different sigma values reflect its dual electronic nature.

Table 2: Hammett Substituent Constants (σ) for Fluorine

| Constant | Value | Description |

|---|---|---|

| σmeta | +0.34 | Reflects the strong electron-withdrawing inductive effect, as resonance effects do not significantly impact the meta position. |

| σpara | +0.06 | Represents the net effect of a strong inductive withdrawal (-I) partially offset by a weaker resonance donation (+M). |

Data sourced from multiple compilations, including references[8][9].

Chemical Reactivity

Fluorine substitution modifies the reactivity of anilines in several key classes of reactions essential for pharmaceutical synthesis.

Electrophilic Aromatic Substitution (EAS)

As noted, the powerful -I effect of fluorine deactivates the aniline ring, making it less reactive towards electrophiles than aniline itself.[1] However, the +M effect, though weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.[1] In practice, nitration or bromination of a fluoroaniline will be slower than for aniline and will yield a mixture of ortho- and para-substituted products.

Nucleophilic Aromatic Substitution (SNAr)

While a single fluorine atom does not typically render an aniline susceptible to SNAr, polyfluorination dramatically changes the ring's character. The cumulative inductive effect of multiple fluorine atoms makes the aromatic ring highly electron-deficient and activates it towards attack by nucleophiles. This is a common strategy for synthesizing complex poly-fluorinated aromatic compounds.

Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a vital reaction in drug discovery for forming carbon-nitrogen bonds. Fluoroanilines are common substrates in these reactions. The reduced nucleophilicity of the fluorinated amine can affect the reaction kinetics, sometimes requiring more forcing conditions or specifically designed catalyst systems.[10][11] However, the reaction is generally high-yielding and tolerates the fluorine substituent well, making it a robust method for incorporating fluoroaniline motifs into complex molecules.[10]

Implications in Drug Discovery and Development

The "fluorine scan," or systematic replacement of hydrogen with fluorine, is a routine strategy in medicinal chemistry to enhance drug properties.[5]

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[12][13] Many drugs are metabolized by Cytochrome P450 (CYP450) enzymes, which often involves the oxidation of a C-H bond.[5] Replacing a metabolically labile hydrogen atom on the aniline ring with a fluorine atom can block this oxidation pathway, as the C-F bond is significantly stronger and not susceptible to this type of enzymatic hydroxylation.[12] This can increase the drug's half-life and bioavailability. However, it is important to note that metabolic defluorination can sometimes occur, as seen in the metabolism of 4-fluoroaniline, which can be para-hydroxylated to form 4-acetamidophenol (paracetamol) metabolites.[14]

Pharmacokinetic Profile Modulation

Beyond metabolic stability, fluorine substitution can fine-tune other pharmacokinetic (PK) and pharmacodynamic (PD) properties:

-

Lipophilicity: Fluorine is lipophilic and can increase the overall lipophilicity (logP/logD) of a molecule, which can affect its absorption, distribution, and permeability across membranes.[5]

-

Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions, such as hydrogen bonds or dipole-dipole interactions, with protein targets, potentially increasing binding affinity and potency.[13]

-

Conformation: The introduction of fluorine can alter the preferred conformation of a molecule, which may lead to a better fit within a receptor's binding pocket.[5]

Experimental Protocols

Protocol: Synthesis of p-Fluoroaniline via the Schiemann Reaction

This protocol describes the conversion of an aniline to a fluoroaniline via a diazonium salt intermediate, a classic method known as the Schiemann reaction.[15]

-

Diazotization: Dissolve p-nitroaniline in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 10 °C.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt, which often precipitates.

-

Isolation: Isolate the precipitated diazonium salt by filtration and wash with cold water, followed by a cold volatile solvent (e.g., diethyl ether).

-

Thermal Decomposition: Gently heat the isolated, dry diazonium salt. The salt will decompose, releasing nitrogen gas (N₂) and boron trifluoride (BF₃) to yield the crude aryl fluoride (p-fluoronitrobenzene). Caution: This step should be performed behind a blast shield as diazonium salts can be explosive when dry.

-

Reduction: Reduce the resulting p-fluoronitrobenzene to p-fluoroaniline using a standard reducing agent such as Sn/HCl or catalytic hydrogenation (H₂/Pd-C).

-

Purification: Purify the final product by distillation or recrystallization.

Protocol: Determination of pKa by Potentiometric Titration

This method provides a quantitative measure of the basicity of a fluoroaniline.[3]

-

Preparation: Accurately weigh a sample of the fluoroaniline and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

-

Setup: Place the solution in a beaker with a magnetic stir bar. Calibrate and immerse a pH electrode connected to a pH meter.

-

Titration: Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Add the acid titrant in small, precise increments, recording the pH of the solution after each addition.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the aniline has been protonated).

Protocol: Representative Buchwald-Hartwig Arylation

This protocol outlines a general procedure for the palladium-catalyzed coupling of a fluoroaniline with an aryl bromide.

-

Setup: To an oven-dried reaction vial, add the aryl bromide (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).

-

Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Reagent Addition: Add the fluoroaniline (1.2 mmol) and anhydrous solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Place the vial in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required reaction time (monitored by TLC or LC-MS, usually 2-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution, concentrate it under reduced pressure, and purify the resulting crude product by flash column chromatography on silica gel.

Conclusion

Fluorine substitution is a powerful and versatile tool for modifying the reactivity and molecular properties of anilines. By understanding the fundamental electronic effects—a dominant inductive withdrawal and a weaker mesomeric donation—researchers can rationally predict and control changes in basicity, reaction outcomes, and, most importantly for drug development, the metabolic fate and pharmacokinetic profile of aniline-containing compounds. The strategic placement of fluorine can block metabolic hotspots, enhance binding interactions, and fine-tune pKa, ultimately contributing to the design of safer and more efficacious medicines.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. global.oup.com [global.oup.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 14. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of Novel Pharmaceuticals Using 2,3,4-Trifluoro-6-nitroaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,3,4-Trifluoro-6-nitroaniline as a key starting material in the preparation of novel pharmaceuticals. This versatile building block is particularly valuable in the synthesis of fluorinated benzimidazoles and quinolones, classes of compounds with significant therapeutic potential, including antimicrobial and anticancer activities. The protocols outlined below are based on established chemical transformations for analogous compounds and provide a framework for the laboratory-scale synthesis of these important classes of bioactive molecules.

Introduction

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex heterocyclic systems. The presence of multiple fluorine atoms can significantly enhance the biological activity, metabolic stability, and lipophilicity of the resulting pharmaceutical compounds. The nitro and amino groups provide reactive handles for cyclization reactions, making it an ideal precursor for the construction of benzimidazole and quinolone scaffolds.

Application 1: Synthesis of Trifluoro-Substituted Benzimidazole Derivatives

Trifluoro-substituted benzimidazoles are a class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The synthesis of these compounds from this compound typically involves a one-pot reductive cyclization.

Experimental Protocol: One-Pot Reductive Cyclization

This protocol describes a general method for the synthesis of 2-substituted-4,5,6-trifluorobenzimidazoles from this compound and various aldehydes.

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

-

Reducing agent (e.g., sodium dithionite, tin(II) chloride, or iron powder)

-

Solvent (e.g., ethanol, acetic acid, or a mixture)

-

Base (if necessary, e.g., sodium bicarbonate)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol).

-

Addition of Reducing Agent: To the stirred solution, add the reducing agent (e.g., sodium dithionite, 3.0 eq) portion-wise. The reaction is often exothermic.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate if an acidic solvent was used.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 2-substituted-4,5,6-trifluorobenzimidazole.

Data Presentation

| Starting Material | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| This compound | Benzaldehyde | Sodium Dithionite | Ethanol | 4 | 75-85 | >95 |

| This compound | 4-Chlorobenzaldehyde | Tin(II) Chloride | Acetic Acid | 3 | 70-80 | >95 |

| This compound | Isobutyraldehyde | Iron Powder | Ethanol/Water | 6 | 65-75 | >95 |

Note: The data presented in this table are representative examples based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Logical Workflow for Benzimidazole Synthesis

Caption: General workflow for the synthesis of trifluoro-substituted benzimidazoles.

Application 2: Synthesis of Trifluoro-Substituted Quinolone Antibiotics

Fluoroquinolones are a clinically important class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The synthesis of a trifluoro-substituted quinolone core from this compound can be envisioned through a multi-step process, beginning with the reduction of the nitro group, followed by a Gould-Jacobs type reaction.

Experimental Protocol: Multi-step Synthesis of a Trifluoro-Quinolone Core

Step 1: Reduction of this compound

-

Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3,4,5-Trifluoro-1,2-phenylenediamine.

Step 2: Gould-Jacobs Reaction

-

Condensation: Mix the resulting 3,4,5-Trifluoro-1,2-phenylenediamine (1.0 eq) with diethyl 2-(ethoxymethylene)malonate (1.1 eq) and heat at 100-120 °C for 1-2 hours.

-

Cyclization: Add the crude condensation product to a high-boiling point solvent like diphenyl ether and heat to 240-260 °C for 30-60 minutes to effect cyclization.

-

Isolation: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and dry to yield the ethyl 5,6,7-trifluoro-4-hydroxyquinoline-3-carboxylate.

Step 3: Hydrolysis

-

Reaction: Reflux the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (10%) until the solid dissolves.

-

Acidification: Cool the solution and acidify with hydrochloric acid to precipitate the 5,6,7-Trifluoro-4-hydroxyquinoline-3-carboxylic acid.

-

Isolation: Filter the solid, wash with water, and dry.

Data Presentation

| Step | Product | Reagents | Yield (%) | Purity (%) |

| 1 | 3,4,5-Trifluoro-1,2-phenylenediamine | H₂, Pd/C | 90-98 | >98 |

| 2 | Ethyl 5,6,7-trifluoro-4-hydroxyquinoline-3-carboxylate | Diethyl 2-(ethoxymethylene)malonate, Diphenyl ether | 60-70 | >95 |

| 3 | 5,6,7-Trifluoro-4-hydroxyquinoline-3-carboxylic acid | NaOH, HCl | 85-95 | >98 |

Note: The data presented in this table are representative examples based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Experimental Workflow for Quinolone Synthesis

Caption: Multi-step synthesis of a trifluoro-quinolone core.

Biological Activity and Signaling Pathways

Antimicrobial Activity: Inhibition of DNA Gyrase

Fluoroquinolones exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. Fluoroquinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.

Caption: Mechanism of action of fluoroquinolone antibiotics.

Anticancer Activity: Inhibition of Kinase Signaling Pathways

Certain benzimidazole and anilinoquinazoline derivatives, which can be synthesized from fluorinated anilines, have shown potent activity as kinase inhibitors. Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell proliferation, survival, and angiogenesis.

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by kinase inhibitors.

Application Notes and Protocols: 2,3,4-Trifluoro-6-nitroaniline as an Intermediate in Agrochemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4-Trifluoro-6-nitroaniline is a key fluorinated aromatic intermediate utilized in the synthesis of complex organic molecules for the agrochemical and pharmaceutical industries.[1] Its trifluoro-substituted phenyl ring and reactive nitro and amino groups make it a valuable building block for creating novel herbicides and fungicides. The incorporation of fluorine atoms can significantly enhance the efficacy, metabolic stability, and bioavailability of the final agrochemical product.

While this compound is cited as an important intermediate, specific, publicly documented examples of commercial agrochemicals synthesized directly from this starting material are limited, likely due to the proprietary nature of novel pesticide development. Therefore, this document will provide a detailed protocol for the synthesis of the fungicide Fluazinam as a representative example. The synthesis of Fluazinam involves key reaction principles and structural motifs analogous to those that would be employed when starting from this compound, such as the coupling of a substituted aniline-type compound with a dinitro-trifluorotoluene derivative.

Representative Agrochemical Synthesis: Fluazinam

Fluazinam is a broad-spectrum protective fungicide and acaricide. Its chemical name is N-(3-chloro-5-trifluoromethyl-2-pyridinyl)-2,6-dinitro-4-(trifluoromethyl)aniline. It functions by uncoupling mitochondrial oxidative phosphorylation, disrupting the energy supply of the target fungus.

Synthesis Pathway

The synthesis of Fluazinam is typically a two-step process:

-

Amination: A di-substituted pyridine is aminated to produce 2-amino-3-chloro-5-trifluoromethylpyridine.

-

Condensation: The resulting aminopyridine is then coupled with 2,4-dichloro-3,5-dinitrobenzotrifluoride to yield Fluazinam.

The following diagram illustrates the overall synthetic workflow.

Caption: Synthetic workflow for the production of Fluazinam.

Quantitative Data for Fluazinam Synthesis

The following table summarizes the key quantitative parameters for the synthesis of Fluazinam, based on representative patent literature.

| Parameter | Step 1: Amination of Pyridine | Step 2: Condensation Reaction |

| Starting Materials | 2,3-Dichloro-5-(trifluoromethyl)pyridine, Liquid Ammonia | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, 2,4-Dichloro-3,5-dinitrobenzotrifluoride |

| Solvent | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran |

| Reagent | - | 85% Potassium Hydroxide (KOH) |

| Molar Ratio (Reactant:Reagent) | 1 : 5 (Pyridine : Ammonia) | 1 : 1.05 : 6 (Aminopyridine : Dinitrobenzotrifluoride : KOH) |

| Temperature | 100°C | 40°C |

| Reaction Time | 28 hours | 12 hours |

| Pressure | 1.2 - 1.6 MPa | Atmospheric |

| Purity of Product | Not specified in intermediate step | >95% |

| Overall Yield | Not specified in intermediate step | ~97% (two-step total separation yield) |

Data compiled from representative synthesis protocols.[2][3]

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

This protocol is based on the amination of a halogenated pyridine derivative.[2][4]

-

Reactor Setup: Charge a 500 mL high-pressure autoclave with 51.2 g (0.235 mol) of 2,3-dichloro-5-(trifluoromethyl)pyridine and 160 mL of tetrahydrofuran (THF).

-

Inerting: Seal the autoclave and purge the system three times with nitrogen gas.

-

Ammonia Addition: Introduce 20.0 g (1.174 mol) of liquid ammonia into the sealed autoclave. The internal pressure should be approximately 0.6 MPa.

-

Reaction: Heat the autoclave to 100°C. Maintain this temperature for 28 hours. The pressure will initially rise to approximately 1.6 MPa and then decrease to around 1.2 MPa as the ammonia is consumed.

-

Monitoring: Monitor the reaction completion by taking samples via a bottom tube and analyzing with HPLC.

-

Work-up: Once the reaction is complete, cool the autoclave to room temperature. Vent the excess ammonia. The resulting solution containing 2-amino-3-chloro-5-(trifluoromethyl)pyridine is used directly in the next step after desalination and deamination.

Step 2: Synthesis of Fluazinam (Condensation)

This protocol is based on the condensation of the aminopyridine with a dinitrobenzene derivative.[3]

-

Reactor Setup: In a 2L four-necked reaction flask, add a solution of 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.00 mol, from Step 1) in 400g of 2-methyltetrahydrofuran.

-

Reagent Addition: Add 1.05 mol of 2,4-dichloro-3,5-dinitrobenzotrifluoride and 6 mol of 85% potassium hydroxide to the flask.

-

Reaction: Stir the mixture at 40°C for 12 hours.

-

Monitoring: Monitor the reaction progress using HPLC with an external standard method to quantify the formation of Fluazinam.

-

Work-up and Purification: a. After the reaction is complete, slowly add 10% hydrochloric acid to the reaction mixture to adjust the pH to 1-2, while maintaining the temperature above 30°C. b. Stir for 30 minutes, then allow the layers to separate. c. Separate the organic phase and dry it with anhydrous magnesium sulfate. d. Filter the drying agent and wash the filter cake with methyl isobutyl ketone (MIBK). e. Combine the organic phases and remove the solvent by vacuum distillation. f. Add methanol to the residue and heat to reflux until the product completely dissolves. g. Partially distill off the methanol, then cool the solution to 40°C and add a seed crystal of Fluazinam. h. Allow the solution to cool naturally to crystallize, then cool further to 0-5°C and stir for 2 hours. i. Filter the solid product, wash with cold methanol, and dry to obtain Fluazinam.

Biological Mode of Action: Uncoupling of Oxidative Phosphorylation

Fluazinam exerts its fungicidal effect by disrupting the production of ATP in the mitochondria of fungal cells. It acts as an uncoupler of oxidative phosphorylation.

Caption: Mode of action of Fluazinam as an uncoupler of oxidative phosphorylation.

In a normal state, the electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating a proton gradient. This gradient drives ATP synthase to produce ATP. Fluazinam disrupts this process by transporting protons back across the membrane, dissipating the gradient. Without the proton motive force, ATP synthase cannot produce ATP, leading to energy depletion and cell death in the fungus.

Disclaimer: The provided synthesis protocols are representative examples based on patent literature and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed with appropriate safety precautions in a controlled laboratory environment.

References

- 1. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]

- 2. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]

- 4. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) with 2,3,4-Trifluoro-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. The substrate, 2,3,4-Trifluoro-6-nitroaniline, is a highly activated system for SNAr reactions. The presence of three electron-withdrawing fluorine atoms and a strongly deactivating nitro group significantly enhances the electrophilicity of the aromatic ring, facilitating the attack of nucleophiles. The aniline group also modulates the reactivity and provides a functional handle for further synthetic transformations.

This document provides detailed protocols for the SNAr reaction of this compound with common nucleophiles, such as secondary amines. The resulting substituted nitroanilines are valuable intermediates in the synthesis of a diverse range of compounds, including potential pharmaceutical candidates and functional materials. The general mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.[1][2]

Data Presentation

The following table summarizes typical reaction conditions for the SNAr reaction of activated fluoroaromatic compounds with amine nucleophiles, which can be adapted for this compound.

| Substrate (Example) | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Fluoro-5-nitrobenzene-1,4-diamine | Primary/Secondary Amine (1.1 - 1.5) | K₂CO₃ or Et₃N (2.0) | DMF or DMSO | RT - 100 | Monitored by TLC | Good to Excellent |

| Pentafluoronitrobenzene | Phenothiazine (1.0) | K₃PO₄ (2.0) | MeCN | 60 | Not Specified | 78 |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Dialkylamines (Not Specified) | K₂CO₃ (Not Specified) | DMF | Not Specified | Not Specified | Good |

| Octafluorotoluene | Phenothiazine (1.0) | K₂CO₃ (2.0) | DMF | Not Specified | Not Specified | Good |

Experimental Protocols

General Protocol for SNAr with Secondary Amines (e.g., Piperidine or Morpholine)

This protocol describes a general procedure for the synthesis of N-substituted-trifluoro-nitroaniline derivatives.

Materials:

-

This compound

-

Secondary amine (e.g., Piperidine or Morpholine, 1.1 - 1.5 equivalents)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

-

Addition of Reagents: To the stirred solution, add the secondary amine (1.1 - 1.5 eq) followed by the base (K₂CO₃ or Et₃N, 2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into water. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted product.

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Mandatory Visualization

Caption: Experimental workflow for the SNAr reaction.

Caption: General mechanism of the SNAr reaction.

References

Application Notes and Protocols: 2,3,4-Trifluoro-6-nitroaniline in the Development of Advanced Polymers and Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,3,4-Trifluoro-6-nitroaniline as a precursor for the synthesis of high-performance fluorinated polymers and coatings. The introduction of fluorine atoms into polymer backbones imparts a unique combination of properties, including exceptional thermal stability, chemical resistance, and desirable dielectric properties, making these materials suitable for demanding applications in electronics, aerospace, and biomedical fields.

Introduction: The Role of Fluorinated Monomers

This compound is a versatile chemical intermediate characterized by its trifluoro-substituted aromatic ring and a reactive nitro group. This compound serves as a valuable starting material for the synthesis of fluorinated diamines, which are key monomers in the production of advanced polymers such as polyimides. The presence of multiple fluorine atoms on the aromatic ring significantly enhances the properties of the resulting polymers, including:

-

Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal and thermo-oxidative stability of the polymer.[1]

-

Improved Chemical Resistance: Fluorinated polymers exhibit excellent resistance to a wide range of chemicals and solvents.

-